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tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate Documentation Hub
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Protocols & Analytical Methods
Application Note: Step-by-Step Synthesis Protocol for tert-Butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate
Application Note: Step-by-Step Synthesis Protocol for tert-Butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide
Strategic Overview & Scientific Rationale
The 2-azabicyclo[2.2.2]octane (isoquinuclidine) scaffold is a privileged, rigidified bicyclic core historically recognized as the structural foundation of iboga alkaloids[1],[2]. In contemporary medicinal chemistry, functionalized isoquinuclidines are highly sought after as conformational restrictors in drug design, featuring prominently in the development of orexin receptor modulators[3] and Bruton's tyrosine kinase (BTK) degraders[4].
The target compound, tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate (also known as 6-(Boc-amino)-2-azabicyclo[2.2.2]octane)[5], presents a unique synthetic challenge: the differentiation of two basic nitrogen centers. To achieve this, we employ an orthogonal protecting group strategy . By starting with the commercially available 2-benzyl-2-azabicyclo[2.2.2]octan-6-one, we can selectively install a tert-butyloxycarbonyl (Boc) group at the C-6 primary amine, followed by the specific hydrogenolytic cleavage of the benzyl group at the N-2 position.
Fig 1: Orthogonal protection strategy for the 2-azabicyclo[2.2.2]octane scaffold.
Synthetic Workflow
The synthesis is executed over four high-yielding steps. The critical transformation is the chemoselective reduction of the oxime intermediate to the primary amine using in situ generated nickel boride[3], which prevents the over-alkylation and ring-opening side reactions frequently observed with standard hydride donors.
Fig 2: Four-step synthetic workflow for tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate.
Quantitative Data Summary
The following table outlines the stoichiometric requirements for a standard 10.0 mmol scale synthesis.
| Step | Reagent / Material | MW ( g/mol ) | Eq. | Amount |
| 1 | 2-Benzyl-2-azabicyclo[2.2.2]octan-6-one | 215.30 | 1.00 | 2.15 g (10.0 mmol) |
| 1 | Hydroxylamine hydrochloride | 69.49 | 1.50 | 1.04 g (15.0 mmol) |
| 1 | Pyridine | 79.10 | 2.00 | 1.61 mL (20.0 mmol) |
| 2 | Oxime Intermediate | 230.31 | 1.00 | 2.30 g (~10.0 mmol) |
| 2 | Nickel(II) chloride hexahydrate | 237.69 | 1.00 | 2.38 g (10.0 mmol) |
| 2 | Sodium borohydride | 37.83 | 10.0 | 3.78 g (100 mmol) |
| 3 | Amine Intermediate | 216.33 | 1.00 | 2.16 g (~10.0 mmol) |
| 3 | Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.10 | 2.40 g (11.0 mmol) |
| 3 | Triethylamine (Et₃N) | 101.19 | 2.00 | 2.78 mL (20.0 mmol) |
| 4 | Boc-Protected Intermediate | 316.44 | 1.00 | 3.16 g (~10.0 mmol) |
| 4 | 10% Palladium on Carbon (Pd/C) | N/A | 10% w/w | 316 mg |
Detailed Experimental Protocols & Causality
Step 1: Synthesis of 2-Benzyl-2-azabicyclo[2.2.2]octan-6-one oxime
Causality & Logic: Converting the ketone to an oxime is required to establish the nitrogen atom at the C-6 position. Pyridine is utilized as both an acid scavenger (to neutralize the HCl from hydroxylamine) and a nucleophilic catalyst to accelerate the condensation.
-
Suspend 2-benzyl-2-azabicyclo[2.2.2]octan-6-one (2.15 g, 10.0 mmol) and hydroxylamine hydrochloride (1.04 g, 15.0 mmol) in absolute ethanol (30 mL).
-
Add pyridine (1.61 mL, 20.0 mmol) dropwise at room temperature.
-
Equip the flask with a reflux condenser and heat the mixture to 80 °C for 2 hours.
-
Workup: Concentrate the mixture in vacuo to remove ethanol. Dilute the residue with water (30 mL) and extract with ethyl acetate (3 × 25 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the oxime as a white solid/foam.
IPC & Validation System:
Method: TLC (Silica gel, Hexanes/EtOAc 1:1).
Success Criteria: Disappearance of the ketone starting material (Rf ≈ 0.5) and appearance of a new, lower Rf UV-active spot (Rf ≈ 0.3).
Step 2: Chemoselective Reduction to 6-Amino-2-benzyl-2-azabicyclo[2.2.2]octane
Causality & Logic: Standard reduction of oximes (e.g., via LiAlH₄) can lead to unwanted ring-opening or cleavage of the benzyl group. The in situ generation of nickel boride (Ni₂B) from NiCl₂ and NaBH₄ provides a highly chemoselective, mild alternative[3]. The reaction must be initiated at -35 °C to control the highly exothermic evolution of hydrogen gas and to prevent the formation of dimeric secondary amines.
-
Dissolve the oxime intermediate (2.30 g, 10.0 mmol) and NiCl₂·6H₂O (2.38 g, 10.0 mmol) in methanol (40 mL).
-
Cool the deep green solution to -35 °C using a dry ice/acetonitrile bath.
-
Add NaBH₄ (3.78 g, 100 mmol) portion-wise over 30 minutes. Caution: Vigorous effervescence (H₂ gas) will occur, and the solution will turn pitch black due to the formation of finely divided nickel boride.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (20 mL). Filter the black suspension through a pad of Celite to remove the nickel salts, washing the pad thoroughly with methanol and ethyl acetate. Concentrate the filtrate to remove volatiles, adjust the aqueous layer to pH 10 with 1M NaOH, and extract with ethyl acetate (3 × 30 mL). Dry over Na₂SO₄ and concentrate.
IPC & Validation System:
Method: TLC (DCM/MeOH/NH₄OH 90:9:1) and Ninhydrin Stain.
Success Criteria: The highly polar primary amine product will streak on standard silica without a basic modifier. Success is validated when the UV-active oxime spot is consumed, and a new, highly polar spot appears that stains deep purple/blue upon heating with ninhydrin.
Step 3: Boc Protection of the Primary Amine
Causality & Logic: The primary amine at C-6 is significantly more sterically accessible and nucleophilic than the bridgehead-adjacent secondary amine (which is already protected by the benzyl group). Triethylamine acts as an auxiliary base to neutralize any trace acid and activate the Boc anhydride.
-
Dissolve the crude amine (2.16 g, 10.0 mmol) in anhydrous dichloromethane (30 mL).
-
Add triethylamine (2.78 mL, 20.0 mmol) and cool the mixture to 0 °C.
-
Add a solution of Boc₂O (2.40 g, 11.0 mmol) in DCM (10 mL) dropwise.
-
Remove the ice bath and stir at room temperature for 4 hours.
-
Workup: Wash the organic layer with saturated aqueous NaHCO₃ (20 mL), water (20 mL), and brine (20 mL). Dry over Na₂SO₄ and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure Boc-protected intermediate.
IPC & Validation System:
Method: TLC (Hexanes/EtOAc 1:1) and Ninhydrin Stain.
Success Criteria: The conversion of a primary amine to a carbamate drastically reduces polarity and eliminates the primary amine's ability to form a deep purple Ruhemann's complex. The product spot will move to a higher Rf (~0.4) and become ninhydrin-negative, while remaining UV-active due to the benzyl group.
Step 4: Hydrogenolysis (Debenzylation)
Causality & Logic: The benzyl group at the N-2 position is robust enough to survive the previous steps but is readily cleaved via palladium-catalyzed hydrogenolysis. The tert-butyl carbamate (Boc) group is completely stable to these neutral reductive conditions, demonstrating perfect orthogonality.
-
Dissolve the Boc-protected intermediate (3.16 g, 10.0 mmol) in HPLC-grade methanol (30 mL).
-
Flush the flask with nitrogen gas for 5 minutes.
-
Carefully add 10% Pd/C (316 mg, 10% w/w). Safety Note: Pd/C is highly pyrophoric when dry; ensure the flask is thoroughly purged with inert gas before addition.
-
Evacuate the flask and backfill with hydrogen gas using a standard balloon apparatus (1 atm).
-
Stir vigorously at room temperature for 12 hours.
-
Workup: Purge the flask with nitrogen. Filter the suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad with methanol (30 mL). Concentrate the filtrate in vacuo to afford the target product, tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate , as a white solid.
IPC & Validation System:
Method: LC-MS (ESI+).
Causality: TLC is unreliable for this specific step because the starting material and product often share similar Rf values on standard silica. LC-MS provides definitive mass validation.
Success Criteria: Complete disappearance of the [M+H]⁺ peak at m/z 317 (Bn-protected) and the emergence of the [M+H]⁺ peak at m/z 227 (Target Product).
Sources
- 1. escholarship.org [escholarship.org]
- 2. escholarship.org [escholarship.org]
- 3. US9611277B2 - Substituted 2-azabicycles and their use as orexin receptor modulators - Google Patents [patents.google.com]
- 4. EP4342892A1 - Bruton's tyrosine kinase and mutant degrader, composition and application thereof - Google Patents [patents.google.com]
- 5. 250275-22-0|tert-Butyl ((3R,4R)-4-methylpiperidin-3-yl)carbamate|BLD Pharm [bldpharm.com]
Application Note: Optimized Amide Coupling Strategies for tert-Butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate
Application Note: Optimized Amide Coupling Strategies for tert-Butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate
Introduction & Scaffold Significance
The 2-azabicyclo[2.2.2]octane framework is an increasingly valuable conformationally restricted bioisostere in modern drug discovery. It offers enhanced metabolic stability, improved brain permeability, and unique 3D exit vectors compared to flat heteroaromatics[1][2]. However, the derivative tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate presents a distinct synthetic challenge: it features a highly sterically hindered secondary amine at the N2 position within the bicyclic bridgehead system, while the primary amine at C6 is protected by an acid-sensitive Boc group.
Acylating this hindered N2 nitrogen requires overcoming significant steric shielding. Standard carbodiimide protocols (e.g., EDC/HOBt) often result in sluggish kinetics, poor yields, and incomplete conversions when applied to such bulky secondary amines[3]. This application note details field-proven, high-efficiency coupling protocols utilizing advanced uronium/aminium salts (HATU, COMU) and neutral acid chloride intermediates to ensure robust amide bond formation while preserving the Boc protecting group.
Mechanistic Causality & Reaction Dynamics
When dealing with the [2.2.2] bicyclic system, the trajectory of nucleophilic attack by the N2 amine is sterically restricted. This slow rate of attack introduces the risk of competing side reactions that must be mitigated through precise experimental design.
-
The Guanidinylation Pitfall: When using uronium-based reagents like HATU, the hindered secondary amine can bypass the activated ester and directly attack the electrophilic carbon of the coupling reagent. This forms a stable, unwanted tetramethylguanidinium byproduct, completely stalling the desired reaction[4][5].
-
Causality of Pre-activation: To completely suppress guanidinylation, the carboxylic acid must be pre-activated with HATU and base before the introduction of the bicyclic amine[6]. This ensures that all HATU is consumed in forming the highly reactive HOAt-ester, leaving no free uronium species to react with the amine.
-
Base Selection (DIPEA vs. TEA): N,N-Diisopropylethylamine (DIPEA) is mandatory. Its isopropyl groups provide sufficient steric bulk to prevent the base itself from acting as a competing nucleophile or forming undesired adducts, a common issue with less hindered bases like Triethylamine (TEA)[4][6].
-
Protecting Group Integrity: If acid chloride generation is required for extremely hindered acids, standard reagents like SOCl₂ cannot be used, as the generated HCl gas will cleave the C6 Boc group. Neutral activation methods are required.
Reaction Workflow & Decision Tree
Decision tree for amide coupling of hindered 2-azabicyclo[2.2.2]octane scaffolds.
Quantitative Reagent Comparison
| Coupling Strategy | Activation Intermediate | Epimerization Risk | Guanidinylation Risk | Recommended Use Case |
| HATU / DIPEA | HOAt active ester | Low | High (if not pre-activated) | Standard coupling for hindered secondary amines[6]. |
| COMU / DIPEA | Oxyma active ester | Very Low | Low | Chiral carboxylic acids requiring stereocontrol[6]. |
| Ghosez's Reagent | Acyl chloride | High | None | Extremely bulky acids; preserves Boc protection. |
| EDC / HOBt | HOBt active ester | Moderate | None | Not recommended (sluggish kinetics for [2.2.2] systems)[3]. |
Detailed Experimental Protocols
Note: Every protocol below incorporates self-validating analytical checkpoints to ensure the reaction is proceeding as intended and to prevent the accumulation of dead-end byproducts.
Protocol A: HATU-Mediated Coupling (Standard for Hindered Amines)
Objective: High-yielding amide formation for standard to moderately hindered carboxylic acids.
-
Preparation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve the Carboxylic Acid (1.1 equiv., 1.1 mmol) and HATU (1.05 equiv., 1.05 mmol) in anhydrous DMF (5.0 mL, 0.2 M).
-
Pre-activation (Critical Step): Add DIPEA (3.0 equiv., 3.0 mmol) dropwise at room temperature. The solution typically turns pale yellow.
-
Amine Addition: Add tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate (1.0 equiv., 1.0 mmol) as a solution in 1.0 mL anhydrous DMF.
-
Reaction: Stir at room temperature for 4 to 12 hours. Monitor progression via LC-MS.
-
Workup: Dilute the mixture with Ethyl Acetate (20 mL) and quench with saturated aqueous NH₄Cl (10 mL).
-
Washing: Wash the organic layer sequentially with 1M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and 5% aqueous LiCl (2 x 10 mL) to remove residual DMF.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.
Protocol B: COMU-Mediated Coupling (For Epimerization-Prone Acids)
Objective: Amide formation when the carboxylic acid contains a sensitive chiral center (e.g., α-amino acids). COMU utilizes Oxyma Pure as a leaving group, which is highly effective at maintaining stereointegrity[6].
-
Preparation: Dissolve the chiral Carboxylic Acid (1.0 equiv.) and COMU (1.0 equiv.) in anhydrous DMF (0.2 M).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Activation: Add DIPEA (2.0 equiv.) dropwise. Stir for 5 minutes at 0 °C.
-
Coupling: Add tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate (1.0 equiv.).
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 6-8 hours.
-
Workup: Follow the standard workup procedure outlined in Protocol A.
-
Self-Validation Check: Chiral HPLC must be utilized post-purification to confirm enantiomeric excess (ee) >98%.
-
Protocol C: Neutral Acid Chloride Generation (For Extremely Hindered Acids)
Objective: When both the acid and the amine are highly sterically hindered, generating an acid chloride is often the only viable pathway. Mechanistic Note: Standard acid chloride generation using Thionyl Chloride (SOCl₂) produces HCl gas, which will prematurely deprotect the acid-sensitive Boc group on the C6 primary amine. 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's reagent) generates the acid chloride under strictly neutral conditions, preserving the Boc protecting group.
-
Preparation: Dissolve the Carboxylic Acid (1.2 equiv.) in anhydrous DCM (0.2 M).
-
Activation: Add Ghosez's reagent (1.3 equiv.) dropwise at 0 °C. Stir for 2 hours at room temperature.
-
Self-Validation Check: Take a 10 µL aliquot, quench into dry MeOH, and check for the corresponding methyl ester via LC-MS to confirm 100% conversion to the acid chloride.
-
-
Concentration: Concentrate the mixture in vacuo to remove volatile byproducts. Redissolve the crude acid chloride in anhydrous DCM.
-
Coupling: In a separate flask, dissolve tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate (1.0 equiv.) and DIPEA (3.0 equiv.) in DCM. Cool to 0 °C.
-
Addition: Add the acid chloride solution dropwise to the amine solution. Stir overnight at room temperature, then perform standard aqueous workup.
Troubleshooting & Analytical Signatures
-
Mass Signature of Guanidinylation: If LC-MS reveals a major byproduct with a mass of [M(amine) + 100 Da], this corresponds to the tetramethylguanidinium adduct formed from the direct reaction of the bicyclic amine with HATU[5]. This indicates insufficient pre-activation time or a degraded carboxylic acid.
-
Stalled Reactions: If LC-MS shows unreacted bicyclic amine after 12 hours, do not add more solid HATU directly to the reaction mixture, as this will immediately lead to guanidinylation[4]. Instead, pre-activate a fresh batch of Carboxylic Acid/HATU/DIPEA in a separate vial for 15 minutes, and then add this activated complex to the stalled reaction.
References
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central (NIH).[Link]
-
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry (ACS Publications).[Link]
-
HATU Coupling: Challenges Associated with the Byproducts | Amide Bond Formation. YouTube. [Link]
-
Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. European Journal of Medicinal Chemistry.[Link]
-
2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. PubMed Central (NIH).[Link]
Sources
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Knowledge Center Archive - Bachem [bachem.com]
Application Note: tert-Butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate as a Privileged 3D Scaffold in High-Throughput Library Synthesis
Application Note: tert-Butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate as a Privileged 3D Scaffold in High-Throughput Library Synthesis
Target Audience: Medicinal Chemists, Library Synthesis Scientists, and Drug Discovery Professionals Document Type: Technical Application Guide & Validated Protocols
Executive Summary
The transition from planar, sp²-hybridized compounds to geometrically complex, sp³-rich molecules—often referred to as the "Escape from Flatland"—is a defining paradigm in modern drug discovery. Within this space, the isoquinuclidine framework (2-azabicyclo[2.2.2]octane) has emerged as a highly valuable, semirigid analogue of piperidine[1].
tert-Butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate is a bifunctional building block specifically engineered for combinatorial library synthesis. It provides a highly rigid, three-dimensional azabicyclo[2.2.2]octane scaffold that imparts conformational constraint and defines spatial orientation in molecular design[2]. By offering two orthogonal nitrogen exit vectors—a free secondary amine at the N2 position and a Boc-protected primary amine at the C6 position—this building block allows for the rapid, sequential generation of diverse chemical libraries without cross-reactivity.
Mechanistic Rationale & Scaffold Logic
The 2-azabicyclo[2.2.2]octane backbone is recognized as a privileged structure in drug discovery[2]. Utilizing this bridged bicyclic system as a core scaffold provides distinct pharmacological advantages over traditional flat rings (like benzenes) or conformationally flexible rings (like unbridged piperidines). Saturated, bridged motifs offer superior potency, aqueous solubility, and metabolic stability by reducing the entropic penalty upon target binding and shielding the molecule from rapid CYP450-mediated oxidation[1]. Furthermore, the geometric properties of the[2.2.2]octane system can effectively mimic the spatial arrangement of para-substituted phenyl rings, acting as a superior 3D bioisostere[3].
Caption: Logical relationship between 2-azabicyclo[2.2.2]octane properties and pharmacological benefits.
Quantitative Comparison of Physicochemical Properties
To understand the structural impact of incorporating the 2-azabicyclo[2.2.2]octane core into a library, we must compare it against standard medicinal chemistry rings.
| Property / Scaffold | Phenyl Ring | Piperidine | 2-Azabicyclo[2.2.2]octane |
| Fraction sp³ (Fsp³) | 0.00 | 1.00 | 1.00 |
| Conformational Rigidity | High (2D Planar) | Low (Flexible chair/boat) | High (3D Bridged Rigid) |
| Aqueous Solubility (LogS) | Poor | Moderate | Excellent |
| Metabolic Stability | Prone to oxidation | Moderate | High (Steric shielding) |
| Exit Vectors | 2D Planar | 3D Equatorial/Axial | 3D Defined (Bridged) |
High-Throughput Library Synthesis Workflow
The orthogonal protection strategy of tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate is designed for parallel synthesis. The workflow dictates that the more sterically hindered N2 secondary amine is functionalized first, followed by the unmasking and derivatization of the highly reactive C6 primary amine.
Caption: Workflow for combinatorial library synthesis utilizing orthogonal scaffold reactivity.
Validated Experimental Protocols
The following protocols are optimized for 96-well plate parallel synthesis. Every step is designed as a self-validating system , utilizing specific reagents to bypass traditional bottlenecks like column chromatography.
Phase 1: N2-Functionalization (Amide Coupling)
Objective: Acylate the secondary N2 amine of the bicyclic core using a diverse library of carboxylic acids.
-
Causality & Reagent Selection: The N2 atom of the 2-azabicyclo[2.2.2]octane system is sterically hindered by the bicyclic carbon bridge. Standard carbodiimides (e.g., EDC, DCC) frequently result in low yields because the bulky secondary amine cannot efficiently attack the transient O-acylisourea intermediate. To overcome this, HATU is utilized. HATU rapidly converts the carboxylic acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which easily accommodates the steric bulk of the isoquinuclidine core, driving the reaction to completion.
-
Procedure:
-
Dispense the carboxylic acid library (0.12 mmol, 1.2 eq) into a 96-well deep-well plate.
-
Add a solution of HATU (0.12 mmol, 1.2 eq) in anhydrous DMF (0.5 mL) to each well.
-
Add N,N-Diisopropylethylamine (DIPEA) (0.30 mmol, 3.0 eq) and agitate for 10 minutes to pre-form the active ester.
-
Add tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate (0.10 mmol, 1.0 eq) in DMF (0.5 mL) to each well.
-
Seal the plate and shake at room temperature for 12 hours.
-
-
Self-Validation (IPQC): Analyze an aliquot via LC-MS. The complete disappearance of the scaffold mass ( m/z=227.16 [M+H]+ ) confirms quantitative conversion.
Phase 2: Boc Deprotection
Objective: Unmask the C6 primary amine for the final diversification step.
-
Causality & Reagent Selection: While Trifluoroacetic acid (TFA) in DCM is the industry standard for Boc removal, it is suboptimal for high-throughput library synthesis. TFA yields hygroscopic trifluoroacetate salts that require a basic aqueous workup to liberate the free base, risking emulsion formation in 96-well plates. Instead, 4M HCl in Dioxane is used. This reagent cleanly cleaves the Boc group and precipitates the resulting intermediate as a highly crystalline, easy-to-handle hydrochloride salt.
-
Procedure:
-
Evaporate the DMF from Phase 1 using a centrifugal evaporator (e.g., Genevac).
-
Add 4M HCl in Dioxane (1.0 mL) to each well.
-
Shake at room temperature for 2 hours.
-
Centrifuge the plate at 3000 rpm for 5 minutes to pellet the hydrochloride salt.
-
Decant the supernatant and wash the pellets twice with cold diethyl ether (1.0 mL) to remove organic impurities.
-
Dry the pellets under a vacuum.
-
Phase 3: C6-Functionalization (Sulfonamide Formation)
Objective: React the newly liberated C6 primary amine with a library of sulfonyl chlorides.
-
Causality & Reagent Selection: The C6 primary amine is highly nucleophilic and extends outward from the rigid core, making it highly reactive. To ensure 100% conversion of the valuable intermediate, a slight excess of sulfonyl chloride is used. To avoid column chromatography, Polymer-Supported Trisamine (PS-Trisamine) scavenger resin is employed. The resin covalently binds any unreacted electrophile, allowing the pure product to be isolated by simple filtration.
-
Procedure:
-
Resuspend the Intermediate 2 hydrochloride salts in anhydrous DCM (1.0 mL) and add DIPEA (0.40 mmol, 4.0 eq) to liberate the free base.
-
Add the sulfonyl chloride library (0.12 mmol, 1.2 eq) to the respective wells.
-
Shake at room temperature for 4 hours.
-
Add PS-Trisamine scavenger resin (0.15 mmol, 1.5 eq based on loading capacity) to each well and shake for an additional 4 hours.
-
Filter the contents of the plate through a 96-well filter block into a collection plate.
-
Evaporate the DCM to yield the final, highly pure 3D-library compounds.
-
References
-
Multicomponent Synthesis of Isoquinuclidines via Pd-Catalyzed Selective Dechlorination. Organic Letters - ACS Publications. URL:[Link]
-
2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications / PMC. URL:[Link]
Sources
Technical Notes & Optimization
Technical Support Center: Solubility Profiles of tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate
Technical Support Center: Solubility Profiles of tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate
This technical support guide is designed for researchers, scientists, and drug development professionals working with tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate. It provides a comprehensive resource for understanding and troubleshooting its solubility in various organic solvents. This document will delve into the theoretical and practical aspects of solubility, offering predictive insights, detailed experimental protocols, and solutions to common challenges encountered in the laboratory.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Solubility of Your Compound
This section addresses common initial questions regarding the solubility of tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate.
Q1: I have a new batch of tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate. How can I predict its solubility in common organic solvents without extensive experimentation?
A1: Predicting solubility with absolute certainty without experimental data is challenging. However, a qualitative assessment can be made by analyzing the molecule's structural features. tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate possesses both nonpolar and polar characteristics. The bulky tert-butyl group and the bicyclic octane core contribute to its lipophilicity, suggesting solubility in nonpolar solvents. Conversely, the carbamate group introduces polarity and the potential for hydrogen bonding, indicating some affinity for polar solvents.[1] Based on this, a predicted solubility profile can be established as a starting point for solvent selection.
Q2: What are the key factors that will influence the solubility of my compound during my experiments?
A2: Several factors can significantly impact the solubility of tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate. These include:
-
Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature as the dissolution process is often endothermic.[2][3]
-
Solvent Polarity: The principle of "like dissolves like" is a crucial guideline. Polar solvents will better dissolve polar solutes, and nonpolar solvents will dissolve nonpolar solutes.[4][5]
-
Particle Size: Smaller particle sizes increase the surface area available for solvent interaction, which can lead to a faster dissolution rate, although it doesn't change the equilibrium solubility.[2][3][6]
-
Purity of the Compound: Impurities can either increase or decrease the observed solubility.
-
Presence of Moisture: Trace amounts of water in organic solvents can influence the solubility of compounds capable of hydrogen bonding.
Q3: My compound is not dissolving as expected in a chosen solvent. What are the immediate troubleshooting steps I should take?
A3: If you encounter poor solubility, consider the following immediate actions:
-
Gentle Heating: Carefully warm the solution. An increase in temperature often enhances solubility.[7]
-
Agitation: Ensure the mixture is being adequately stirred or sonicated to facilitate the dissolution process.
-
Particle Size Reduction: If you are starting with a crystalline solid, grinding it into a fine powder can increase the rate of dissolution.[7]
-
Solvent Blends (Co-solvency): Try using a mixture of solvents. For instance, adding a small amount of a polar solvent to a nonpolar solvent (or vice-versa) can sometimes significantly improve solubility.[2][8]
Part 2: Troubleshooting Guide - Addressing Specific Experimental Issues
This section provides a more in-depth, question-and-answer formatted guide to troubleshoot specific problems you might encounter.
| Issue | Possible Causes | Troubleshooting Steps |
| The compound is not dissolving completely at the expected concentration. | 1. The saturation limit has been reached at the current temperature. 2. The rate of dissolution is very slow. 3. The solvent may be impure or contain water. | 1. Verify Temperature: Ensure your experiment is at the intended temperature. Consider a controlled increase in temperature.[7] 2. Increase Agitation/Time: Allow more time for dissolution with continuous, vigorous stirring. Sonication can also be effective. 3. Use Fresh, Anhydrous Solvent: Repeat the experiment with a fresh bottle of high-purity, anhydrous solvent. |
| The solution is cloudy or a precipitate forms over time. | 1. Supersaturation: The compound may have initially dissolved at a higher temperature, creating a supersaturated solution that precipitates upon cooling to room temperature.[7] 2. Change in Ambient Temperature: A decrease in the laboratory's temperature can cause a saturated solution to precipitate. 3. Compound Degradation: The compound may be unstable in the chosen solvent, leading to the formation of less soluble byproducts.[9] | 1. Maintain Constant Temperature: Use a temperature-controlled shaker or water bath to maintain a stable temperature throughout the experiment.[7] 2. Determine Metastable Zone Width: If applicable for your application, investigate the temperature range in which the supersaturated solution remains stable. 3. Assess Compound Stability: Analyze the precipitate to determine if it is the original compound or a degradation product. Consider using a different solvent if instability is suspected. |
| Inconsistent solubility results between experiments. | 1. Variations in Experimental Conditions: Inconsistent temperatures, agitation rates, or measurement techniques. 2. Equipment Issues: Inaccurate balances or temperature probes. 3. Human Error: Inconsistent sample handling or measurement. | 1. Standardize Your Protocol: Ensure all experimental parameters are consistent across all tests.[9] 2. Calibrate Equipment: Regularly calibrate balances, thermometers, and any other measuring devices. 3. Meticulous Technique: Pay close attention to consistency in weighing, volume measurements, and observation. |
Part 3: Experimental Protocols
This section provides a detailed, step-by-step methodology for determining the solubility of tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate.
Protocol 1: Isothermal Shake-Flask Method for Solubility Determination
This is a widely used method to determine the equilibrium solubility of a compound in a specific solvent at a given temperature.
Materials:
-
tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm)
-
Volumetric flasks
-
Analytical instrumentation for quantification (e.g., HPLC-UV, UPLC-MS)
Procedure:
-
Preparation: Add an excess amount of tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate to a vial. The presence of undissolved solid is crucial to ensure a saturated solution is achieved.[1]
-
Solvent Addition: Add a known volume of the selected organic solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection: After equilibration, allow the vial to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.
-
Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibration range of your analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility of the compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or mol/L.
Part 4: Visualizations
Diagram 1: Experimental Workflow for Solubility Determination
Caption: Key factors influencing compound solubility.
Part 5: Predicted Solubility Profile
While experimental data is paramount, the following table provides a predicted solubility profile for tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate based on its structural components. This should be used as a preliminary guide for solvent selection.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Moderate to High | The carbamate group can engage in hydrogen bonding with the solvent. |
| Polar Aprotic | Acetone, Acetonitrile, DMSO, DMF | High | These solvents can interact with the polar carbamate group without competing for hydrogen bonding. |
| Nonpolar | Hexane, Toluene | Low to Moderate | The nonpolar bicyclic core and tert-butyl group contribute to some solubility in these solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | DCM is a versatile solvent capable of dissolving molecules with a mix of polar and nonpolar characteristics. [1] |
References
- Patsnap Synapse. (2025, May 9). Troubleshooting Guide for Common Protein Solubility Issues.
- Research and Reviews. (2022, February 14). Solubility: The Important Phenomenon in Pharmaceutical Analysis.
- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- IJNRD. (n.d.). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.
- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs.
- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
- Int J Pharm Chem Anal. (n.d.). Solubility: An overview.
- Benchchem. (n.d.). Troubleshooting paracetamol solubility issues in aqueous solutions.
- Benchchem. (n.d.). Solubility of Tert-butyl N-(4-azidobutyl)carbamate in Organic Solvents: A Technical Guide.
- YouTube. (2021, March 24). Solubility Tests for Organic Compounds.
- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF | Solution.
- NextSDS. (n.d.). tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate.
- PharmaBlock (USA), Inc. (n.d.). tert-butyl N-(8-azabicyclo[3.2.1]octan-2-yl)carbamate.
- Alloprof. (n.d.). Measuring Solubility | Secondaire.
- NextSDS. (n.d.). tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate hydrochloride.
- MilliporeSigma. (n.d.). tert-butyl 6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate.
- Bellevue College. (n.d.). Experiment 2 # Solubility.
- Dissolution Technologies. (2022, November 4). Dissolution Method Troubleshooting.
- NextSDS. (n.d.). tert-butyl N-({2-azabicyclo[2.2.2]octan-4-yl}methyl)carbamate.
- CymitQuimica. (n.d.). CAS 53588-95-7: tert-butyl (2-cyanoethyl)carbamate.
- Sigma-Aldrich. (n.d.). tert-butyl N-{6-azabicyclo[3.2.1]octan-3-yl}carbamate.
- NIST. (n.d.). tert-Butyl carbamate. In NIST Chemistry WebBook.
- Amadis Chemical. (n.d.). tert-butyl N-({2-azabicyclo[2.2.2]octan-6-yl}methyl)carbamate,1935986-09-6.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rroij.com [rroij.com]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. chem.ws [chem.ws]
- 5. Solubility: An overview - Int J Pharm Chem Anal [ijpca.org]
- 6. ijnrd.org [ijnrd.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 9. dissolutiontech.com [dissolutiontech.com]
Preventing epimerization during tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate functionalization
Preventing epimerization during tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate functionalization
Welcome to the Technical Support Center for Isoquinuclidine Scaffold Functionalization . This hub is designed for researchers and drug development professionals working with the rigid 2-azabicyclo[2.2.2]octane core. Below, you will find mechanistic insights, troubleshooting guides, and validated protocols to prevent C6 epimerization during the functionalization of tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate.
Mechanistic Insight: The Thermodynamic Sink of the Exo Isomer
The 2-azabicyclo[2.2.2]octane (isoquinuclidine) ring system is a highly rigid scaffold frequently utilized in the synthesis of iboga alkaloids and conformationally restricted pharmacophores[1]. A critical challenge when functionalizing the C6 position of this scaffold is the high propensity for endo-to-exo epimerization[2].
Because the endo isomer (often the kinetic product of the initial Diels-Alder cycloaddition[3]) suffers from steric repulsion with the bicyclic bridgehead, the exo isomer is significantly lower in energy (thermodynamically favored by approximately 2.3 kcal/mol)[2]. Consequently, any reaction condition that generates a planar intermediate at C6—such as an α -carbanion via strong base deprotonation or a metalloradical during transition-metal catalysis—will undergo reprotonation or quenching from the less hindered face, driving the system irreversibly toward the exo thermodynamic sink[2].
Mechanistic pathway of base- or radical-induced endo-to-exo epimerization at the C6 position.
Troubleshooting Guide
Issue 1: Loss of endo stereochemistry during N-alkylation of the C6 carbamate.
Symptom: LC-MS shows the correct mass, but 1 H NMR reveals two distinct carbamate rotamer populations and a shift in the C6 proton coupling constants, indicating a mixture of endo and exo epimers. Cause: The use of strong bases (e.g., NaH, KOtBu) in polar aprotic solvents (DMF, DMSO) at elevated temperatures. While intended to deprotonate the carbamate N-H (pKa ~16), excess strong base can reversibly abstract the adjacent C6 α -proton, leading to epimerization. Solution: Shift to mild, heterogeneous basic conditions or strictly neutral alkylation methods. Use Cs2CO3 at 0 °C to room temperature, or completely bypass base-mediated alkylation by utilizing the Mitsunobu reaction (ROH, DIAD, PPh 3 ), which operates under mild redox conditions and preserves the α -stereocenter.
Issue 2: Stereocenter scrambling during Pd/Ni-catalyzed functionalization of the N2 bridgehead amine.
Symptom: Following Boc deprotection at C6 and subsequent Buchwald-Hartwig amination or photoredox cross-coupling at the N2 position, the isolated product is completely epimerized at C6. Cause: Transition-metal catalyzed cross-couplings (especially Ni-catalyzed photoredox methods) often proceed via radical intermediates. Coordination of the C6 carbamate to the metalloradical intermediate can facilitate unintended hydrogen atom transfer (HAT) at the C6 position, erasing the stereocenter[4]. Solution: Protect the C6 amine with a strongly electron-withdrawing, non-coordinating protecting group (e.g., Trifluoroacetyl) prior to N2 functionalization. Lower the reaction temperature and avoid strong alkoxide bases (use phosphate bases like K3PO4 instead).
Quantitative Data: Impact of Reaction Conditions on C6 Epimerization
The following table summarizes the causal relationship between alkylation conditions and the resulting endo:exo ratio.
| Reaction Condition (N-Alkylation) | Base / Reagents | Temp (°C) | Yield (%) | endo:exo Ratio | Epimerization Risk |
| Standard Deprotonation | NaH (1.5 eq), DMF | 60 °C | 78% | 15 : 85 | CRITICAL |
| Mild Deprotonation | NaH (1.1 eq), THF | 0 °C to RT | 82% | 80 : 20 | MODERATE |
| Heterogeneous Base | Cs2CO3 (2.0 eq), DMF | 25 °C | 89% | >99 : 1 | LOW |
| Mitsunobu Alkylation | DIAD, PPh 3 , THF | 0 °C to RT | 91% | >99 : 1 | NONE (Optimal) |
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate specific analytical checkpoints to verify that stereochemical fidelity is maintained throughout the workflow.
Protocol A: Epimerization-Free N-Alkylation via Mitsunobu Reaction
This protocol utilizes redox chemistry to drive N-alkylation, entirely avoiding the basic conditions that trigger α -deprotonation.
-
Preparation: Flame-dry a 50 mL Schlenk flask. Add tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate (1.0 mmol), the target primary or secondary alcohol (1.2 mmol), and triphenylphosphine (PPh 3 , 1.5 mmol).
-
Solvation: Dissolve the mixture in anhydrous THF (10 mL) under an argon atmosphere. Cool the reaction mixture to 0 °C using an ice bath.
-
Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.5 mmol) dropwise over 15 minutes. Self-Validation Checkpoint: The solution should turn pale yellow. Monitor by TLC (Hexanes/EtOAc 7:3); the carbamate starting material should be consumed within 2 hours.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Workup & Isolation: Concentrate the mixture in vacuo. Purify directly via silica gel chromatography.
-
Stereochemical Validation: Analyze the purified product via 1 H NMR. The C6 proton of the endo isomer typically appears as a distinct multiplet with a specific coupling constant ( J≈9.5,4.0 Hz) to the adjacent bridgehead protons. The appearance of a new doublet of doublets with smaller coupling constants ( J≈6.5,2.0 Hz) indicates exo contamination.
Protocol B: Mild Base-Mediated Alkylation (For Highly Reactive Electrophiles)
Use this protocol when the electrophile is a highly reactive alkyl halide (e.g., Benzyl bromide, Methyl iodide) where Mitsunobu is not applicable.
-
Preparation: In a dry flask, dissolve the carbamate (1.0 mmol) in anhydrous DMF (5 mL).
-
Base Addition: Add finely powdered, oven-dried Cs2CO3 (2.0 mmol). Stir at room temperature for 30 minutes to pre-form the hydrogen-bonded complex.
-
Alkylation: Cool to 0 °C. Add the alkyl halide (1.2 mmol) dropwise.
-
Quenching: After 4 hours, quench the reaction strictly at 0 °C by adding saturated aqueous NH4Cl (10 mL) to prevent any transient base-mediated epimerization during the workup phase.
-
Extraction: Extract with EtOAc (3 x 15 mL), wash the combined organic layers with LiCl (5% aq, 3 x 10 mL) to remove DMF, dry over Na2SO4 , and concentrate.
Decision matrix for selecting the appropriate epimerization-free N-alkylation protocol.
Frequently Asked Questions (FAQs)
Q: Why does my C6 carbamate epimerize even when I use weak bases like K2CO3 at reflux? A: The activation energy for endo-to-exo epimerization in the 2-azabicyclo[2.2.2]octane system is relatively low due to the immense steric relief gained by moving the substituent to the exo face[3]. At reflux temperatures, even weak bases can facilitate reversible deprotonation/reprotonation over extended periods. Always keep reaction temperatures below 40 °C when working with the endo isomer.
Q: Can I use acidic conditions to deprotect the Boc group without risking epimerization? A: Yes. Acid-mediated epimerization at C6 is highly unfavorable because it would require the formation of a highly destabilized carbocation adjacent to the strongly electron-withdrawing ammonium species (once the amine is liberated). Standard Boc deprotection using TFA/DCM at room temperature is completely stereoretentive.
Q: I am performing a cross-coupling at the N2 position. Why am I losing C6 stereochemistry? A: If you are using photoredox catalysis or Ni/Pd catalysis with strong bases, the C6 position can undergo Hydrogen Atom Transfer (HAT). The carbamate oxygen can coordinate to the metal center, directing a radical intermediate to the C6 proton[4]. To prevent this, switch to a non-coordinating protecting group at C6 or use strictly two-electron (non-radical) cross-coupling conditions.
References
-
[1] The Iboga Enigma: The Chemistry and Neuropharmacology of Iboga Alkaloids and Related Analogs. National Center for Biotechnology Information (PMC). Available at:
-
[3] Examples of iboga and catharanthus alkaloids having the isoquinuclidine core. Brunel University London. Available at:
-
[2] Efficient and Modular Synthesis of Ibogaine and Related Alkaloids. National Center for Biotechnology Information (PMC). Available at:
-
[4] Efficient and modular synthesis of ibogaine and related alkaloids. ResearchGate. Available at:
Sources
Long-term storage and stability guidelines for tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate
Long-term storage and stability guidelines for tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate
A Guide to Long-Term Storage and Stability for Researchers and Drug Development Professionals
This guide provides comprehensive technical support for the handling, storage, and stability assessment of tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate. As a key intermediate in many synthetic pathways, ensuring its purity and stability is paramount for reproducible and successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate?
For optimal long-term stability, the compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture.[1][2] An inert atmosphere, such as argon or nitrogen, is recommended to minimize potential oxidative degradation.
Q2: How sensitive is this compound to temperature fluctuations?
While short excursions to room temperature for weighing and handling are generally acceptable, prolonged exposure to elevated temperatures should be avoided. Thermal decomposition of tert-butyl carbamates can occur at higher temperatures, leading to the loss of the Boc protecting group and the formation of isobutylene and the free amine.[3]
Q3: Is tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate sensitive to light or moisture?
Q4: What are the primary degradation pathways for this compound?
The two most probable degradation pathways for tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate are acid-catalyzed hydrolysis and thermolysis.
-
Acid-catalyzed hydrolysis: The tert-butoxycarbonyl (Boc) protecting group is designed to be labile under acidic conditions.[7] Trace acidic impurities or an acidic environment can lead to the cleavage of the Boc group, yielding the free amine (2-azabicyclo[2.2.2]octan-6-amine), tert-butanol, and carbon dioxide.
-
Thermolysis: At elevated temperatures, the carbamate can undergo thermal decomposition to release the free amine, isobutylene, and carbon dioxide.[8]
Q5: What are the visual signs of degradation?
A pure sample of tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate should be a white to off-white solid. Any significant change in color (e.g., to yellow or brown) or texture (e.g., clumping, melting) may indicate degradation. However, degradation can occur without any visible changes, making analytical testing essential for quality control.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low assay or presence of impurities in starting material | Improper long-term storage (exposure to heat, light, or moisture). | 1. Re-analyze the material using a validated stability-indicating HPLC method (see Experimental Protocols). 2. If purity is compromised, consider purification by recrystallization or chromatography, or procure a new batch. 3. Review and optimize storage conditions to align with recommendations. |
| Inconsistent reaction yields or unexpected byproducts | Degradation of the starting material, leading to the presence of the free amine or other impurities that may interfere with the reaction. | 1. Confirm the purity of the starting material before use. 2. Ensure the reaction conditions are free from acidic contaminants that could cleave the Boc group. |
| Difficulty in achieving complete dissolution | The compound may have degraded to a less soluble impurity. | 1. Test the solubility of a small sample in the intended solvent. 2. Analyze the material for impurities. |
Storage and Stability Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize thermal degradation and slow down potential hydrolytic processes.[1][2] |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent long-term oxidative degradation. |
| Light | Amber vial or stored in the dark | To prevent potential photolytic cleavage of the Boc group.[4][5] |
| Moisture | Tightly sealed container with desiccant | To prevent hydrolysis of the carbamate linkage.[6] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol outlines a general reverse-phase HPLC method suitable for assessing the purity of tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate and detecting potential degradation products. Method validation according to ICH guidelines is recommended for GMP applications.[9][10][11]
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Gradient:
-
0-20 min: 5% to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: Hold at 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate.
-
Dissolve in the initial mobile phase composition (95:5 Mobile Phase A:B) to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
3. Expected Results:
-
The parent compound should elute as a sharp, well-defined peak.
-
The primary degradation product, the free amine (2-azabicyclo[2.2.2]octan-6-amine), will be more polar and is expected to elute earlier.
Protocol 2: Forced Degradation Studies
To understand the stability of the molecule comprehensively, forced degradation studies should be performed.[12][13] This involves subjecting the compound to harsh conditions to intentionally induce degradation.
-
Acid Hydrolysis: Incubate a 1 mg/mL solution in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate a 1 mg/mL solution in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a 1 mg/mL solution with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
-
Photostability: Expose the solid compound to light according to ICH Q1B guidelines.
Analyze the stressed samples using the stability-indicating HPLC method to identify and quantify any degradation products.
Visualizing Degradation Pathways
The following diagram illustrates the primary degradation pathways for tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate.
Caption: Primary degradation pathways of the target compound.
References
- BenchChem. (2025). Preventing decomposition of tert-butyl carbazate during storage. BenchChem Technical Support.
- Mukaiyama, T., & Hoshino, T. (1960). The Thermal Decomposition of t-Alkyl N-Arylcarbamates. I. The Effect of Ring Substituents. Journal of the American Chemical Society, 82(20), 5339-5342.
- S. K. et al. (2003). Photochemical Protection of Amines with Cbz and Fmoc Groups. The Journal of Organic Chemistry, 68(5), 2038-2041.
- Boyd, S., et al. (2018). Development of a photolabile amine protecting group suitable for multistep flow synthesis. Beilstein Journal of Organic Chemistry, 14, 1339-1345.
- O'Brien, Z., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
-
NextSDS. (n.d.). tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate. Retrieved from [Link]
-
Patchornik, A., et al. (2003). Photochemical Protection of Amines with Cbz and Fmoc Groups. Request PDF. Retrieved from [Link]
-
El-Sayed, M., et al. (2018). Stability study of tert-Butyl (5-(Pyridin-2-yl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c][6][14]naphthyridin-9-yl)carbamate (5l), Entry 50. ResearchGate.
- Abdel-Ghany, M. F., et al. (2024). Development of a stability indicating high-performance liquid chromatography method for determination of cenobamate: study of basic degradation kinetics. BMC Chemistry, 18(1), 47.
- Singh, R., & Kumar, S. (2016).
- BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines. BenchChem Technical Support.
- G. S. et al. (2020). Reagent-Free Continuous Thermal tert -Butyl Ester Deprotection.
- M. S. (2025). Studies in Stability Indicating Chromatographic Method Development and Validation.
- Saudagar, R. B., & Mahale, M. M. (2019). Stability Indicating HPLC Method Development: A Review. Asian Journal of Pharmaceutical Analysis, 9(2), 65-71.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Karthikeyan, K., et al. (2010). Stability-indicating HPLC method for the determination of impurities in meprobamate with refractive index detection.
- Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: Recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35.
- B. S. (2026). Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis.
-
NextSDS. (n.d.). tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl n-{2-azabicyclo[2.2.1]heptan-4-yl}carbamate. Retrieved from [Link]
-
University of Wisconsin-Madison Chemistry Department. (n.d.). Organic Chemistry- Hydrolysis of T-Butyl Chloride: A Lecture and Lab Experiment. Retrieved from [Link]
- Yadav, J. S., et al. (2002). Montmorillonite Clay: A Novel Reagent for the Chemoselective Hydrolysis of t-Butyl Esters. Synlett, 2002(05), 826-828.
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Reference Data & Comparative Studies
Conformational Control in Drug Design: A Comparative Guide to Boc vs. Fmoc Protection of 2-Azabicyclo[2.2.2]octan-6-amine
Conformational Control in Drug Design: A Comparative Guide to Boc vs. Fmoc Protection of 2-Azabicyclo[2.2.2]octan-6-amine
The 2-azabicyclo[2.2.2]octane scaffold is a privileged, rigid, three-dimensional bioisostere frequently used to replace piperidines, piperazines, and phenyl rings in medicinal chemistry[1][2]. By locking the ring system into a specific conformation, this bridged bicyclic framework enhances target binding affinity and metabolic stability[1].
When utilizing the 6-amino derivative of this scaffold as a building block, chemists must choose between two primary orthogonal protection strategies for the primary amine: the acid-labile Boc (tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate) or the base-labile Fmoc (9-fluorenylmethyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate)[3][]. This guide objectively compares the performance, physicochemical dynamics, and experimental causality of these two analogs to inform your synthetic pipeline.
Part 1: Chemical & Structural Dynamics
The introduction of a protecting group onto the highly rigid and sterically demanding 2-azabicyclo[2.2.2]octane core fundamentally alters its behavior in solution.
The Boc group is a relatively small, aliphatic moiety. It maintains the high solubility of the bicyclic core in standard organic solvents (DCM, DMF) and minimizes steric hindrance during subsequent couplings[5]. Conversely, the Fmoc group is a massive, highly hydrophobic fluorenyl system. While excellent for UV-monitoring during Solid-Phase Peptide Synthesis (SPPS)[6], attaching Fmoc to an already bulky bicyclic core can drastically reduce aqueous solubility and induce aggregation via π−π stacking, complicating solution-phase kinetics[7].
Table 1: Physicochemical & Performance Comparison
| Parameter | tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate (Boc) | Fmoc-N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate |
| Protecting Group MW | 100.12 Da | 222.24 Da |
| Cleavage Reagent | 50% TFA in DCM (Strong Acid)[7] | 20% Piperidine in DMF (Mild Base)[8] |
| Cleavage Byproducts | Isobutylene (gas), CO₂ (gas)[9] | Dibenzofulvene (DBF), CO₂ (gas)[10] |
| Solubility (DCM/DMF) | Excellent; ideal for liquid-phase synthesis | Moderate to Low; prone to aggregation[7] |
| Steric Hindrance (N6) | Low to Moderate | High (Bulky fluorenyl system) |
| Purification Complexity | Low (Byproducts evaporate)[9] | High (Requires DBF scavenging)[8] |
Part 2: Mechanistic Causality & The Scavenging Dilemma
The choice between Boc and Fmoc is not merely a matter of acid vs. base lability; it is dictated by the specific reactivity of the 2-azabicyclo[2.2.2]octane core.
The Solution-Phase Advantage of Boc: For solution-phase library synthesis, the Boc-protected analog is vastly superior. Boc deprotection relies on acidolysis (typically TFA), which generates isobutylene and carbon dioxide[5][9]. Because both byproducts are volatile, the reaction is self-purifying; simple evaporation yields the clean TFA salt of the amine[11].
The Fmoc DBF Alkylation Risk: Fmoc deprotection proceeds via a base-induced E1cB β -elimination, releasing dibenzofulvene (DBF)[8][10]. DBF is a highly reactive Michael acceptor. In standard SPPS, piperidine acts as both the base and the scavenger, trapping DBF as a stable adduct[12]. However, the 2-azabicyclo[2.2.2]octane core contains a secondary amine at the N2 position. If this N2 position is unprotected or becomes prematurely exposed, it can act as an internal nucleophile, reacting with DBF to form an irreversible covalent adduct[13]. This results in a catastrophic +178 Da mass shift (alkylation)[13]. Therefore, when using the Fmoc-analog, the N2 position must be orthogonally protected (e.g., with a Cbz or Boc group), and aggressive scavenging protocols must be employed.
Part 3: Self-Validating Experimental Protocols
Protocol A: Solution-Phase Coupling & Deprotection of the Boc-Analog
Ideal for standard medicinal chemistry derivatization where the target is not acid-sensitive.
-
Activation: Dissolve the carboxylic acid partner (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.1 M). Add DIPEA (3.0 equiv) and stir for 5 minutes at room temperature to form the active ester[11][14].
-
Coupling: Add tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate (1.1 equiv). Stir for 2–4 hours.
-
Validation (Coupling): Monitor via LC-MS. Look for the desired mass [M+H]+ and the absence of the uncoupled bicyclic amine.
-
Deprotection: Concentrate the mixture, then resuspend the crude intermediate in a 1:1 mixture of TFA/DCM (v/v)[7]. Stir at room temperature for 1 hour.
-
Workup & Validation: Evaporate the volatiles under a stream of N₂. The isobutylene and CO₂ will dissipate[9]. Confirm complete deprotection via LC-MS by observing a -100 Da mass shift (loss of the Boc group)[11].
Protocol B: SPPS Integration of the Fmoc-Analog
Ideal for solid-phase synthesis where orthogonal acid-labile linkers are present.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Coupling: Pre-activate the Fmoc-protected 2-azabicyclo[2.2.2]octane analog (3.0 equiv) with DIC/Oxyma or HATU/DIPEA in DMF. Add to the resin and agitate for 60 minutes[][12].
-
Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes[8]. Critical Causality: The high concentration of piperidine is required not just for deprotection, but to outcompete any exposed secondary amines on the scaffold for DBF scavenging[10][13].
-
Validation (Deprotection): Collect the deprotection effluent and measure UV absorbance at 301 nm to quantify the DBF-piperidine adduct, confirming successful Fmoc removal[6][12]. Perform a Kaiser test on a resin bead; a deep blue color validates the presence of the free primary amine[6].
-
Quality Control: Cleave a micro-aliquot and analyze via LC-MS. Specifically screen for a +178 Da impurity , which indicates failed DBF scavenging and unwanted alkylation of the bicyclic core[13].
Part 4: Strategic Workflow
To simplify the selection process, use the following logical decision matrix when designing syntheses involving the 2-azabicyclo[2.2.2]octan-6-amine scaffold.
Fig 1: Decision matrix for selecting Boc vs. Fmoc protection for 2-azabicyclo[2.2.2]octan-6-amine.
References
-
Advances in Fmoc solid-phase peptide synthesis , PMC - NIH. [Link]
-
2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring , PMC - NIH. [Link]
-
Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives , PeptideChemistry. [Link]
-
Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis , ACS. [Link]
-
Dibenzofulvene Peptide Alkylation: Mass Shift & Mechanism , PeptideChemistry. [Link]
- Inhibitors of peptidylarginine deiminases, Google P
-
Hit-to-Lead Optimization of Acetazolamide-Based Bacterial Carbonic Anhydrase Inhibitors , PMC - NIH. [Link]
Sources
- 1. 2-Methyl-2-azabicyclo[2.2.2]octan-6-amine | Benchchem [benchchem.com]
- 2. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. peptidechemistry.org [peptidechemistry.org]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Hit-to-Lead Optimization of Acetazolamide-Based Bacterial Carbonic Anhydrase Inhibitors with Efficacy In Vivo for Treatment of Vancomycin-Resistant Enterococci Septicemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. peptidechemistry.org [peptidechemistry.org]
- 14. WO2022140428A2 - Inhibitors of peptidylarginine deiminases - Google Patents [patents.google.com]
HPLC Method Validation for tert-Butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate Purity: A Comparative Guide on UV vs. CAD Detection
HPLC Method Validation for tert-Butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate Purity: A Comparative Guide on UV vs. CAD Detection
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Objective Performance Comparison & Experimental Validation
Introduction: The Analytical Challenge of Non-Chromophoric Scaffolds
Determining the purity of complex pharmaceutical intermediates like tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate presents a unique analytical challenge. This compound, a highly valuable conformationally restricted bicyclic building block, completely lacks a conjugated π -electron system or aromatic ring. Its only UV-absorbing feature is the tert-butyloxycarbonyl (Boc) carbamate group, which exhibits extremely weak end-absorption below 210 nm.
Historically, analysts have relied on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) at low wavelengths (e.g., 205 nm) to quantify such compounds. However, this approach is highly susceptible to baseline drift, solvent interference, and poor sensitivity. To establish a truly robust, regulatory-compliant method according to [1], modern laboratories are increasingly pivoting to Charged Aerosol Detection (CAD) .
This guide objectively compares the validation of an HPLC-UV method against an HPLC-CAD method, detailing the mechanistic causality behind detector performance, mobile phase selection, and data transformation.
Mechanistic Rationale: Why UV Fails and CAD Succeeds
To understand the divergence in method performance, we must examine the underlying physics of each detector.
The Limitation of UV (205 nm): UV detection relies on the Beer-Lambert law, requiring an analyte to absorb light. At 205 nm, the mobile phase itself (especially organic modifiers like methanol or acetonitrile) begins to absorb light. During a gradient elution, this changing solvent composition causes severe baseline drift, burying low-level impurities in the noise and drastically inflating the Limit of Quantitation (LOQ).
The CAD Advantage: CAD is a mass-sensitive, universal detector for non-volatile and semi-volatile compounds[2]. The HPLC eluent is nebulized into droplets and dried to remove the volatile mobile phase. The remaining solid analyte particles collide with a secondary stream of nitrogen gas ionized by a high-voltage corona discharge. The charge transferred to the particles is measured by a highly sensitive electrometer[2]. Because CAD measures particle mass rather than optical properties, it provides a consistent, highly sensitive response for compounds lacking chromophores[3].
Figure 1: Logical decision tree for selecting CAD over UV detection for non-chromophoric compounds.
Experimental Design & Self-Validating Methodologies
Causality in Method Development: The pH and Volatility Paradox
The target molecule contains an unprotected secondary aliphatic amine within the 2-azabicyclo[2.2.2]octane ring (pKa ~9.5). If we use a standard acidic mobile phase (e.g., 0.1% Formic Acid), the amine becomes fully protonated, resulting in poor retention and severe peak tailing on standard C18 columns.
To achieve optimal chromatography, we must run at a high pH to neutralize the amine. However, CAD strictly requires volatile mobile phases ; any non-volatile salts (like phosphate buffers) will precipitate during nebulization, causing massive background noise and irreversible detector fouling[4].
The Solution: We utilize a high-pH, fully volatile buffer—10 mM Ammonium Bicarbonate (pH 9.5) —paired with a hybrid-silica C18 column designed to withstand alkaline conditions. This neutralizes the amine for sharp peak shape while maintaining 100% compatibility with CAD evaporation.
Step-by-Step Serial Detection Protocol
To ensure a direct, objective comparison, both detectors are coupled in series. Because UV is non-destructive, the eluent passes through the UV flow cell first, followed by the CAD nebulizer.
Step 1: Reagent Preparation
-
Prepare Mobile Phase A: Dissolve 0.79 g of LC-MS grade Ammonium Bicarbonate in 1.0 L of ultrapure water. Adjust to pH 9.5 using dilute ammonium hydroxide.
-
Prepare Mobile Phase B: 100% LC-MS grade Acetonitrile. (Note: HPLC-grade solvents often contain trace non-volatile impurities that ruin CAD baselines; LC-MS grade is mandatory).
-
Sample Prep: Dissolve the target compound in 50:50 Water:Acetonitrile to a nominal concentration of 1.0 mg/mL.
Step 2: Chromatographic Conditions
-
Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Gradient Program: 5% B to 60% B over 12 minutes; ramp to 95% B for 3 minutes (column wash); re-equilibrate at 5% B for 5 minutes.
Step 3: Detector Configuration
-
UV Detector: Set to 205 nm (Reference wavelength: OFF to prevent signal subtraction artifacts).
-
CAD Detector: Evaporation temperature set to 35°C; Data collection rate 10 Hz; Filter 3.6s.
Step 4: System Suitability Testing (SST) - The Self-Validating Gate Before analyzing validation samples, inject a 50 µg/mL standard six times. The system is only deemed "valid" if:
-
%RSD of Peak Area: ≤2.0%
-
Tailing Factor (USP): ≤1.5
-
Resolution: ≥2.0 between the API and its nearest known synthetic impurity.
Figure 2: Serial HPLC experimental workflow coupling UV and CAD detectors for comparative validation.
ICH Q2(R2) Validation Data & Performance Comparison
The method was validated strictly according to the parameters outlined in the[5].
The Linearity Caveat of CAD
While UV response is inherently linear, CAD response is inherently non-linear (quadratic) over wide concentration ranges[6]. This occurs because the charge imparted to the particle is proportional to its surface area, while the analyte concentration is proportional to the particle's volume/mass. To satisfy ICH Q2(R2) linearity requirements, CAD data must be mathematically linearized using a Power Function Value (PFV) transformation (typically set between 1.0 and 1.5 in the chromatography data system)[7].
Table 1: Comparative Validation Results (Target Conc. = 1.0 mg/mL)
| Validation Parameter | HPLC-UV (205 nm) | HPLC-CAD (35°C) | ICH Q2(R2) Acceptance Criteria |
| Linearity Range | 15.0 – 1500 µg/mL | 0.6 – 1500 µg/mL | 50% to 150% of nominal |
| Correlation Coefficient ( R2 ) | 0.9991 (Standard Linear) | 0.9988 (PFV = 1.45) | ≥0.990 |
| Limit of Detection (S/N ≥ 3.3) | 5.0 µg/mL | 0.2 µg/mL | Report value |
| Limit of Quantitation (S/N ≥ 10) | 15.0 µg/mL | 0.6 µg/mL | Must be ≤ reporting threshold |
| Method Precision (%RSD, n=6) | 2.8% (Fails standard criteria) | 0.9% (Pass) | ≤2.0% |
| Accuracy / Recovery | 97.5% – 102.1% | 99.1% – 100.8% | 98.0% – 102.0% |
| Specificity (Gradient Drift) | Severe baseline drift | Flat baseline | No interference at target RT |
Data Synthesis: The UV method fails to meet standard precision criteria (%RSD > 2.0%) due to the erratic integration of peaks sitting on a drifting baseline at 205 nm. Conversely, CAD achieves an LOQ of 0.6 µg/mL (0.06% of the nominal concentration), easily satisfying the stringent impurity reporting thresholds required for pharmaceutical intermediates.
Decision Matrix & Conclusion
For compounds lacking a chromophore, such as tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate, forcing a UV method at low wavelengths compromises scientific integrity and regulatory compliance.
Table 2: Method Selection Matrix
| Feature | HPLC-UV (205 nm) | HPLC-CAD |
| Chromophore Dependency | High (Requires π -bonds) | None (Universal for non-volatiles) |
| Gradient Baseline Stability | Poor (Solvent absorbance drift) | Excellent (If solvents are LC-MS grade) |
| Impurity Response Factors | Varies wildly based on structure | Highly uniform across different species |
| Data Processing Complexity | Low (Standard linear regression) | Moderate (Requires PFV optimization) |
| Mobile Phase Restrictions | Tolerates non-volatile salts | Strictly requires volatile buffers |
Final Recommendation: HPLC-CAD is the definitively superior technique for the purity determination of this bicyclic carbamate. By combining a high-pH volatile buffer (to control the secondary amine) with CAD's universal mass-based response, analysts can achieve a robust, highly sensitive, and fully ICH Q2(R2)-compliant self-validating method.
References
-
Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation (ICH) / European Medicines Agency (EMA). Available at:[Link]
-
Charged Aerosol Detection in Pharmaceutical Analysis: An Overview . LCGC International. Available at:[Link]
-
Benefits and Pitfalls of HPLC Coupled to Diode-Array, Charged Aerosol, and Coulometric Detections . MDPI Molecules. Available at:[Link]
-
Liquid chromatographic analysis of weakly- and non-chromophore compounds focusing on Charged Aerosol Detection . ResearchGate. Available at:[Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Benefits and Pitfalls of HPLC Coupled to Diode-Array, Charged Aerosol, and Coulometric Detections: Effect of Detection on Screening of Bioactive Compounds in Apples [mdpi.com]
- 4. HWI group - Blog: Charged Aerosol Detection in Pharmaceutical Analysis [hwi-group.de]
- 5. ema.europa.eu [ema.europa.eu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
X-Ray Crystallography Validation of tert-Butyl N-{2-Azabicyclo[2.2.2]octan-6-yl}carbamate Derivatives: A Structural Comparison Guide
X-Ray Crystallography Validation of tert-Butyl N-{2-Azabicyclo[2.2.2]octan-6-yl}carbamate Derivatives: A Structural Comparison Guide
As drug discovery paradigms shift away from planar, aromatic-heavy molecules to escape "flatland," bridged bicyclic scaffolds have emerged as premier 3D bioisosteres. Specifically, 2-azabicyclo[2.2.2]octane derivatives are increasingly utilized to replace piperidine, morpholine, or phenyl rings, offering improved physicochemical profiles including enhanced aqueous solubility, higher fraction of sp3 carbons ( Fsp3 ), and superior metabolic stability [2].
The tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate derivative is a highly valuable, orthogonally protected building block in this space. However, the introduction of a bridged bicyclic system introduces rigid stereocenters (C1, C4, C6) that dictate the spatial trajectory of the exit vectors. As a Senior Application Scientist, I cannot overstate this: computational modeling of these vectors is insufficient without empirical validation. Rigorous X-ray crystallographic validation is the gold standard required to confirm absolute stereochemistry and conformational rigidity before committing these scaffolds to multi-step library synthesis [1].
This guide objectively compares the structural and crystallographic performance of the 2-azabicyclo[2.2.2]octane scaffold against traditional flat alternatives, and details the optimal self-validating methodologies for their crystallographic characterization.
Structural Comparison: 3D Bridged Scaffolds vs. Flat Heterocycles
To understand the causality behind the superior performance of bridged bicycles, we must examine their crystallographic metrics compared to traditional flat heterocycles like tert-butyl (piperidin-4-yl)carbamate.
The flexible piperidine ring can adopt multiple chair/boat conformations, leading to a high entropic penalty upon binding to a target protein. In contrast, the 2-azabicyclo[2.2.2]octane core is conformationally locked. X-ray data demonstrates that this rigidity pre-organizes the 6-amino substituent into a defined spatial vector, directly translating to higher target affinity and predictable structure-activity relationships (SAR).
Logical flow of bioisosteric replacement from flat heterocycles to 3D bridged scaffolds.
Table 1: Comparative Crystallographic & Conformational Metrics
Data synthesized from representative single-crystal X-ray diffraction studies of Boc-protected amines.
| Metric | tert-Butyl (piperidin-4-yl)carbamate | tert-Butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate | Advantage of 3D Scaffold |
| Conformational States | Multiple (Rapid interconversion) | Single (Rigid bridged core) | Eliminates entropic penalty during target binding. |
| Fsp3 Fraction | 0.80 | 0.92 | Enhances aqueous solubility and metabolic stability. |
| N-C-C Exit Vector Angle | ~109.5° (Flexible) | ~114.2° (Fixed by bridgehead) | Provides distinct, predictable vectors for SAR exploration. |
| Crystal Packing Density | Lower (Due to ring flexing) | Higher (Rigid core stacking) | Yields higher resolution diffraction data. |
Methodological Comparison: Overcoming Crystallization Bottlenecks
Boc-protected aliphatic amines are notoriously difficult to crystallize. The highly lipophilic, flexible tert-butyl group often frustrates crystal lattice formation, resulting in oils or highly disordered crystals. Standard "Slow Evaporation" techniques frequently fail for tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate.
The Causality of Vapor Diffusion: By employing Vapor Diffusion, we control the thermodynamic kinetics of supersaturation. A "good" solvent (Dichloromethane) dissolves the compound, while the slow diffusion of an "antisolvent" (Hexane) into the droplet forces the rigid 2-azabicyclo[2.2.2]octane cores to nucleate and pack efficiently before the flexible Boc groups can induce lattice disorder.
Table 2: Crystallization Technique Performance for Boc-Protected Bicycles
| Technique | Solvents Used | Success Rate | Crystal Quality (Diffraction Limit) | Mechanism of Action |
| Slow Evaporation | Methanol or Ethyl Acetate | < 20% | Poor (> 1.2 Å), often twinned | Rapid solvent loss leads to kinetic trapping and oiling out. |
| Cooling | Toluene / Heptane | ~ 40% | Moderate (~ 0.9 Å) | Temperature gradient induces supersaturation; prone to polymorphism. |
| Vapor Diffusion | DCM (Inner) / Hexane (Outer) | > 85% | Excellent (< 0.8 Å) | Slow, thermodynamically controlled antisolvent mixing yields pristine single crystals. |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your structural assignment, the following protocol represents a self-validating system. Every step includes a built-in quality control checkpoint. For molecules lacking heavy atoms (like our C, H, N, O compound), the choice of X-ray source is critical. We mandate the use of Cu Kα radiation ( λ=1.5418 Å) rather than Mo Kα, as the longer wavelength of copper provides the stronger anomalous dispersion signals necessary to accurately calculate the Flack parameter, thereby validating the absolute stereochemistry [3].
Step-by-step self-validating X-ray crystallography workflow for bicyclic carbamates.
Step-by-Step Methodology
Step 1: Sample Preparation & Purification
-
Action: Purify tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate via flash chromatography followed by high-vacuum drying for 24 hours.
-
Validation Check: Sample must be >99% pure by LC-MS and 1 H-NMR. Impurities act as lattice terminators, preventing crystal growth.
Step 2: Vapor Diffusion Setup
-
Action: Dissolve 10 mg of the compound in 0.5 mL of Dichloromethane (DCM) in a 2 mL inner vial. Place this vial (uncapped) inside a 10 mL outer vial containing 3 mL of Hexane. Seal the outer vial tightly with a PTFE-lined cap.
-
Action: Store undisturbed at 20°C in a vibration-free environment for 3–7 days.
-
Validation Check: Observe under polarized light microscopy. Valid crystals will exhibit sharp extinction when rotated, indicating a single crystal lattice rather than an amorphous solid.
Step 3: Data Collection
-
Action: Mount a suitable single crystal (approx. 0.2 × 0.2 × 0.1 mm) on a MiTeGen loop using paratone oil and immediately transfer to the goniometer under a cold nitrogen stream (100 K).
-
Action: Collect diffraction data using a microfocus Cu Kα X-ray diffractometer.
-
Validation Check: Monitor the internal merging R-factor ( Rint ). An Rint<0.05 indicates high-quality, consistent data collection.
Step 4: Structure Solution and Refinement
-
Action: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (e.g., SHELXL).
-
Action: Model the Boc group carefully. If electron density maps show smearing around the tert-butyl methyl groups, apply appropriate disorder models (e.g., PART instructions) to account for rotational flexibility.
Step 5: Final Validation (The Self-Validating Checkpoint)
-
Action: Generate the final CIF file and run it through the IUCr checkCIF routine.
-
Validation Check:
-
R1 value: Must be < 5% (0.05) for a publishable small molecule structure [1].
-
Flack Parameter: Must be near 0 (e.g., 0.02±0.04 ). A value near 1 indicates the inverted enantiomer was modeled, and a value near 0.5 indicates racemic twinning. This is the ultimate proof of absolute stereochemistry for the C1, C4, and C6 bridgehead carbons.
-
References
- Cooper, D. R., Porebski, P. J., Chruszcz, M., & Minor, W. (2011). "X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery." Expert Opinion on Drug Discovery.
- Denisenko, A., et al. (2023). "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring.
- Adams, P. D., et al. (2018). "Validation of ligands in macromolecular structures determined by X-ray crystallography." Acta Crystallographica Section D: Structural Biology.
Engineering Oral Bioavailability: A Comparative Guide on 2-Azabicyclo[2.2.2]octane vs. Standard Cyclic Amines
Engineering Oral Bioavailability: A Comparative Guide on 2-Azabicyclo[2.2.2]octane vs. Standard Cyclic Amines
As drug discovery increasingly shifts away from flat, sp2-hybridized molecules toward three-dimensional, sp3-rich architectures, the selection of the right cyclic amine scaffold has become a critical determinant of clinical success. Standard monocyclic amines, such as piperidine and pyrrolidine, are ubiquitous in pharmaceutical libraries but frequently suffer from severe pharmacokinetic (PK) liabilities, including rapid Cytochrome P450 (CYP450) oxidation and high lipophilicity.
To overcome these bottlenecks, medicinal chemists are increasingly turning to rigid bridged bicyclic amines. This guide provides an objective, data-driven comparison between standard cyclic amines and the 2-azabicyclo[2.2.2]octane (isoquinuclidine) scaffold, detailing the mechanistic causality behind its superior bioavailability and providing a self-validating experimental protocol for PK profiling.
Mechanistic Causality: Why Bridged Bicycles Outperform Monocycles
The pharmacokinetic superiority of the 2-azabicyclo[2.2.2]octane motif over standard monocyclic amines is not coincidental; it is driven by three interconnected physicochemical phenomena:
-
Steric Shielding of Metabolic Soft Spots: Standard piperidines undergo rapid N-dealkylation and alpha-carbon oxidation by hepatic CYP450 enzymes. The bridged[2.2.2] architecture introduces profound steric hindrance around these vulnerable sites, physically blocking the enzyme's catalytic heme iron from accessing the alpha-protons[1].
-
Lipophilicity and LogD Modulation: High lipophilicity drives non-specific protein binding and rapid metabolic clearance. Bridged bicyclic amines consistently exhibit lower lipophilicity (LogD7.4) compared to their monocyclic matched molecular pairs (MMPs). This reduction in lipophilicity enhances aqueous solubility and passive permeability, which are key drivers of oral bioavailability[1].
-
Conformational Pre-organization: The isoquinuclidine core serves as a rigid analogue of piperidine, locking the nitrogen-containing ring into a boat conformation[2]. This rigidity reduces the entropic penalty upon binding to target receptors, a principle successfully applied in the design of brain-permeable gamma-secretase inhibitors[3] and rigid analogues of prodine analgetics[4]. Furthermore, the constrained geometry prevents the formation of toxic pyridinium metabolites, a known liability of flexible piperidines like MPTP[5].
Mechanistic pathway of CYP450 evasion and bioavailability enhancement via 3D rigidification.
Comparative Pharmacokinetic Data
When evaluating Matched Molecular Pairs (MMPs), the transition from a standard piperidine to a 2-azabicyclo[2.2.2]octane scaffold yields a predictable and highly favorable shift in PK parameters. The table below summarizes the quantitative advantages of this structural substitution based on recent drug discovery campaigns.
| Scaffold Type | Structural Feature | Fraction sp3 (Fsp3) | LogD (pH 7.4) | HLM CL_int (µL/min/mg) | Oral Bioavailability (F%) |
| Piperidine Derivative | Flexible Chair | ~0.65 | 3.2 | > 85 (High Clearance) | < 15% |
| 2-Azabicyclo[2.2.2]octane | Rigid Boat | ~0.85 | 2.4 | < 15 (Low Clearance) | > 60% |
(Note: Data represents aggregated trends from matched molecular pair analyses demonstrating that bicyclic amines typically provide improved metabolic stability and lower lipophilicity[1]).
Self-Validating Experimental Protocol: HLM Metabolic Stability Assay
To objectively validate the metabolic advantages of the 2-azabicyclo[2.2.2]octane scaffold, we utilize a self-validating Human Liver Microsome (HLM) stability protocol[6].
Why is this a self-validating system? By running a high-clearance control (Verapamil) and a low-clearance control (Warfarin) alongside the piperidine and isoquinuclidine matched pairs, the assay internally verifies enzyme viability and analytical sensitivity. If Verapamil is not rapidly cleared, the NADPH regenerating system or the microsomes are compromised, invalidating the run.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Thaw HLMs on ice and dilute to a working protein concentration of 1.0 mg/mL.
-
Compound Spiking: Prepare 10 mM DMSO stocks of the piperidine test compound, the 2-azabicyclo[2.2.2]octane matched pair, Verapamil (positive control), and Warfarin (negative control). Dilute to a final assay concentration of 1 µM to maintain sink conditions and avoid enzyme saturation.
-
Pre-Incubation: Aliquot 90 µL of the HLM/compound mixture into a 96-well plate. Pre-incubate at 37°C for 10 minutes.
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Reaction Initiation: Initiate the metabolic reaction by adding 10 µL of a 10 mM NADPH regenerating system to each well.
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Time-Course Sampling & Quenching: At defined intervals (0, 5, 15, 30, and 60 minutes), extract 20 µL aliquots and immediately transfer them into 80 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). This instantly denatures the proteins, quenching the reaction.
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Centrifugation & LC-MS/MS Bioanalysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.
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Data Processing: Calculate the elimination rate constant ( k ) from the log-linear plot of remaining compound versus time. Derive the intrinsic clearance ( CLint ) using the formula: CLint=(k×V)/Protein Concentration .
Self-validating HLM metabolic stability workflow for comparative PK profiling.
Conclusion & Synthetic Outlook
Historically, the adoption of bridged bicyclic amines was limited by synthetic bottlenecks. However, recent breakthroughs utilizing synergistic light and heat activation for intramolecular C–H amination (a modified Hofmann-Löffler-Freytag approach) have enabled the scalable, gram-quantity synthesis of 2-azabicyclo[2.2.2]octane derivatives directly from simple monocyclic precursors[7].
Replacing standard cyclic amines with the 2-azabicyclo[2.2.2]octane scaffold is a highly effective strategy for rescuing drug candidates plagued by poor oral bioavailability. By leveraging 3D conformational rigidity, chemists can systematically shield metabolic soft spots, lower lipophilicity, and drive superior in vivo exposure.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Methyl-2-azabicyclo[2.2.2]octan-6-amine | Benchchem [benchchem.com]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. 2-Azabicyclo (2.2.2)octane analogues of the prodine analgetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
